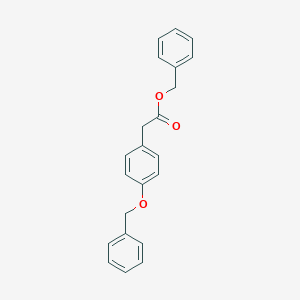

Benzyl 2-(4-(Benzyloxy)phenyl)acetate

Description

BenchChem offers high-quality Benzyl 2-(4-(Benzyloxy)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(4-(Benzyloxy)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c23-22(25-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)24-16-19-7-3-1-4-8-19/h1-14H,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPRKYSLLNJJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 2-(4-(Benzyloxy)phenyl)acetate CAS number and identifiers

CAS Number: 58609-13-5 Document Type: Technical Monograph & Experimental Protocol Version: 2.0 (2026)

Executive Summary & Chemical Identity

Benzyl 2-(4-(Benzyloxy)phenyl)acetate is a specialized disubstituted aromatic building block used primarily in the synthesis of complex natural products (e.g., phenylpropanoid glycosides like arenarioside) and pharmaceutical intermediates requiring orthogonal protection strategies.

Functionally, it serves as a "globally protected" derivative of 4-hydroxyphenylacetic acid , where both the phenolic hydroxyl and the carboxylic acid functionalities are masked with benzyl groups. This dual-protection renders the molecule lipophilic and stable against basic hydrolysis and various oxidation conditions, while allowing simultaneous deprotection via catalytic hydrogenolysis (

Chemical Identifiers[1][2]

| Identifier Type | Value |

| CAS Number | 58609-13-5 |

| IUPAC Name | Benzyl 2-[4-(benzyloxy)phenyl]acetate |

| Synonyms | Benzeneacetic acid, 4-(phenylmethoxy)-, phenylmethyl ester; 4-(Benzyloxy)phenylacetic acid benzyl ester |

| Molecular Formula | |

| Molecular Weight | 332.39 g/mol |

| SMILES | O=C(OCC1=CC=CC=C1)CC2=CC=C(OCC3=CC=CC=C3)C=C2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58–62 °C (Predicted based on structural analogs) |

Synthesis & Production Logic

The most efficient industrial route to CAS 58609-13-5 utilizes a One-Pot Global Benzylation strategy starting from the commercially available 4-hydroxyphenylacetic acid. This approach leverages the nucleophilicity of both the phenoxide and carboxylate anions generated in situ.

Reaction Mechanism

The synthesis proceeds via a double

Key Mechanistic Insight: The carboxylate is generally alkylated faster due to electrostatic attraction, but in polar aprotic solvents (DMF), the phenoxide is highly nucleophilic. The use of excess base ensures complete conversion to the diester-ether.

Experimental Protocol: Global Benzylation

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

-

4-Hydroxyphenylacetic acid (1.0 eq)

-

Benzyl bromide (2.2 eq)

-

Potassium carbonate (

, anhydrous, 3.0 eq) -

DMF (Dimethylformamide, anhydrous) or Acetone (reflux)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Hydroxyphenylacetic acid (15.2 g, 100 mmol) and anhydrous

(41.4 g, 300 mmol) in DMF (100 mL). -

Addition: Cool the mixture to 0°C. Add Benzyl bromide (37.6 g, 220 mmol) dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. (TLC monitoring: Hexane/EtOAc 4:1;

of product -

Quench: Pour the reaction mixture into ice-water (500 mL) under vigorous stirring. The product typically precipitates as a white solid.

-

Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Synthesis Workflow Diagram

Caption: One-pot global benzylation strategy converting the acid precursor to the target diester-ether.

Applications in Drug Development

"Masked" Tyrosine/Phenol Synthons

In medicinal chemistry, the 4-hydroxyphenylacetic acid moiety mimics the side chain of Tyrosine. CAS 58609-13-5 is critical when constructing peptidomimetics or alkaloids where the free phenol would interfere with subsequent coupling reactions (e.g., amide coupling, oxidation).

-

Orthogonal Deprotection: The benzyl groups are stable to acidic (TFA, HCl) and basic (LiOH, NaOH - ester only hydrolyzes) conditions used to manipulate other parts of the molecule.

-

Hydrogenolysis: Both groups can be removed simultaneously using

, regenerating the free acid-phenol in a single step, often the final step of a total synthesis.

Natural Product Synthesis

As noted in technical literature, this compound is a verified reactant in the synthesis of phenylpropanoid glycosides, such as analogs of Arenarioside . These compounds exhibit significant antioxidant and anti-inflammatory activities.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.30 – 7.45 | Multiplet | 10H | Aromatic protons (Benzyl groups) |

| 7.20 | Doublet ( | 2H | Phenyl ring (meta to ether) |

| 6.92 | Doublet ( | 2H | Phenyl ring (ortho to ether) |

| 5.13 | Singlet | 2H | |

| 5.05 | Singlet | 2H | |

| 3.60 | Singlet | 2H |

Mass Spectrometry

-

Method: ESI-MS or GC-MS.

-

Expected Ion:

or -

Fragmentation: Loss of benzyl cation (

91) is the dominant fragmentation pathway.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a standard aromatic ester.

-

Hazards: Potential skin and eye irritant.

-

Storage: Store at 2–8°C (Refrigerated) to prevent slow hydrolysis. Keep under inert gas (

) if storing for long periods. -

Solubility: Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO, and Methanol.

References

-

ChemicalBook. (2025).[1] Benzyl 2-(4-(Benzyloxy)phenyl)acetate - Product Properties and Synthesis. Retrieved from

-

ChemSrc. (2025).[1][2] CAS 58609-13-5 Entry and Physical Data. Retrieved from

-

BLD Pharm. (2025). Benzyl 2-(4-(benzyloxy)phenyl)acetate Structure and Availability. Retrieved from

-

Sigma-Aldrich. (2025). 4-(Benzyloxy)phenylacetic acid (Precursor Data). Retrieved from

Sources

Solubility profile of Benzyl 2-(4-(Benzyloxy)phenyl)acetate in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection Strategy for Benzyl 2-(4-(Benzyloxy)phenyl)acetate

Executive Summary

Benzyl 2-(4-(Benzyloxy)phenyl)acetate (CAS: 58609-13-5) represents a class of highly lipophilic aromatic esters frequently utilized as intermediates in the synthesis of pharmaceutical actives (e.g., phenylpropanoid glycoside analogs).[1][2][3] Its molecular architecture—characterized by a central ester linkage flanked by two benzyl/phenyl domains and an ether moiety—dictates a solubility profile dominated by dispersion forces and

This guide provides a comprehensive solubility framework for researchers, moving beyond simple "soluble/insoluble" binaries to a mechanistic understanding of solvent interaction. It details theoretical prediction models (Hansen Solubility Parameters), categorized solvent performance, and a self-validating experimental protocol for precise determination.

Molecular Architecture & Physicochemical Implications

To predict solubility behavior, one must first deconstruct the solute's intermolecular forces.

-

Lipophilicity (LogP): The molecule is significantly more lipophilic than its parent scaffold, benzyl phenylacetate (LogP ~3.5). The addition of the para-benzyloxy group increases the estimated LogP to >4.8 . This precludes water solubility entirely and suggests high affinity for non-polar to moderately polar aprotic solvents.

-

Crystalline Potential: Unlike benzyl phenylacetate (often a liquid), the para-substitution symmetry and increased molecular weight (MW: 332.39 g/mol ) typically elevate the melting point, rendering it a solid at room temperature.

-

Interaction Sites:

-

H-Bond Acceptors: 3 (Ester carbonyl, Ester oxygen, Ether oxygen).

-

H-Bond Donors: 0.

-

Dominant Force: London Dispersion and

-stacking (due to three aromatic rings).

-

Implication: The molecule acts as a "fatty" aromatic. It requires solvents with high polarizability (refractive index) or matching dispersion parameters.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Using the Group Contribution Method based on structural analogs (Benzyl benzoate, Benzyl ether), we can estimate the Hansen parameters to guide solvent screening.

| Parameter | Symbol | Estimated Value (MPa | Mechanistic Role |

| Dispersion | 19.0 - 20.0 | High requirement due to triple aromatic ring system. | |

| Polarity | 4.0 - 6.0 | Low to moderate; driven only by the ester/ether dipoles. | |

| H-Bonding | 4.0 - 5.0 | Low; limited interaction with protic solvents. |

The "Like Dissolves Like" Radius:

Solvents with a calculated Interaction Radius (

Solubility Profile & Solvent Categorization

The following categorization is synthesized from the physicochemical properties of benzyl esters and ethers.

Category A: High Solubility (Process Solvents)

Target Concentration: >100 mg/mL

These solvents match the high dispersion (

-

Dichloromethane (DCM): The "Universal Solvent" for this molecule. Excellent for reaction medium and initial extraction.

-

Toluene: Ideal due to

- -

Tetrahydrofuran (THF): Good solubility due to ether-ether compatibility, though peroxide formation is a storage risk.

-

Ethyl Acetate: Good general solubility; often used as the "good solvent" in crystallization pairs.[6]

Category B: Temperature-Dependent (Crystallization Candidates)

Target: Low at RT (<10 mg/mL), High at Reflux (>50 mg/mL)

-

Ethanol / Isopropanol: The molecule lacks H-bond donors, making it difficult to disrupt the solvent's H-bond network at low temps. Upon heating, the entropy gain favors dissolution.

-

Strategy: Dissolve in hot ethanol; cool slowly to precipitate pure crystals.

-

-

Acetonitrile: Often shows a steep solubility curve for aromatic esters.

Category C: Anti-Solvents (Precipitation)

Target: <1 mg/mL

-

Water: Completely immiscible/insoluble.

-

Hexanes / Heptane: While non-polar, aliphatic hydrocarbons often lack the polarizability (

) to solvate the triple-aromatic core effectively compared to toluene. Used to "crash out" the product from Ethyl Acetate or Toluene solutions.

Experimental Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation concentration (

Workflow Diagram (Logic Flow)

Caption: Step-by-step gravimetric workflow for determining saturation concentration.

Detailed Methodology

-

Preparation:

-

Weigh 5.0 mL of the target solvent into a borosilicate glass vial (20 mL capacity) with a magnetic stir bar.

-

Record the temperature (e.g., 25°C ± 0.5°C).

-

-

Saturation (The "Shake-Flask" Approach):

-

Add the solid Benzyl 2-(4-(Benzyloxy)phenyl)acetate in small increments (e.g., 50 mg) while stirring.

-

Critical Check: Continue adding until a solid precipitate persists (the solution is turbid/saturated).

-

Seal the vial and stir vigorously for 4–24 hours . (For rapid estimation, 1 hour of sonication followed by 2 hours of stirring is acceptable).

-

-

Filtration (The Purity Gate):

-

Stop stirring and allow solids to settle for 10 minutes.

-

Using a pre-warmed glass syringe (to prevent precipitation inside the needle), withdraw ~2 mL of supernatant.

-

Attach a 0.45 µm PTFE syringe filter (hydrophobic, compatible with organics).

-

Discard the first 0.5 mL (filter saturation), then filter exactly 1.00 mL (

) into a pre-weighed tared vial (

-

-

Quantification:

-

Evaporate the solvent using a gentle stream of Nitrogen or a vacuum oven (40°C).

-

Weigh the vial with the dried residue (

). -

Calculation:

-

-

Validation:

-

Perform in triplicate. If deviation >5%, repeat.

-

Advanced: Verify the purity of the residue via HPLC to ensure no degradation occurred during the equilibration.

-

Process Application: Crystallization Strategy

Based on the solubility profile, a Cooling Crystallization or Anti-Solvent Crystallization is recommended for purification.

Decision Matrix for Purification

Caption: Logic tree for selecting the optimal crystallization method based on crude purity.

-

Strategy A (Ethanol): Best for removing polar impurities (unreacted acids/salts) which stay in solution or don't dissolve initially.

-

Strategy B (DCM/Hexane): Best for maximizing yield. Dissolve in minimal DCM, slowly add Hexane until cloud point, then cool.

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[7] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[8] [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP theory).

-

PubChem. (n.d.). Compound Summary for Benzyl Acetate. National Library of Medicine. (Source for ester group contribution data). [Link]

Sources

- 1. BENZYL 2-(4-(BENZYLOXY)PHENYL)ACETATE | CAS#:58609-13-5 | Chemsrc [chemsrc.com]

- 2. BENZYL 2-(4-(BENZYLOXY)PHENYL)ACETATE | 58609-13-5 [chemicalbook.com]

- 3. 58609-13-5|Benzyl 2-(4-(benzyloxy)phenyl)acetate|BLD Pharm [bldpharm.com]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. filab.fr [filab.fr]

Methodological & Application

Application Note: Reagents for Esterification to Produce Benzyl 2-(4-(Benzyloxy)phenyl)acetate

Abstract & Strategic Overview

This application note details the synthetic protocols for producing Benzyl 2-(4-(Benzyloxy)phenyl)acetate , a critical intermediate in the synthesis of phenylpropanoid glycosides and a protected scaffold in medicinal chemistry.

The target molecule possesses two benzyl-based functionalities: a benzyl ether (protecting the phenol) and a benzyl ester (protecting the carboxylic acid). While standard esterification (Fischer) is possible, the structural symmetry of the protecting groups allows for a more efficient Alkylative Esterification strategy.

This guide evaluates and provides protocols for three distinct synthetic pathways, selected based on scale, starting material availability, and atom economy.

| Method | Mechanism | Reagent Profile | Best For |

| A. Alkylative Esterification | Benzyl Bromide, | High Yield/Efficiency. Best when starting from the acid precursor. | |

| B. Steglich Esterification | DCC Coupling | DCC, DMAP, Benzyl Alcohol | Mild Conditions. Best for acid-sensitive substrates or small-scale library synthesis. |

| C. Fischer Esterification | Acid Catalysis | Bulk Scale. Low cost, but requires high heat and water removal. |

Strategic Analysis of Synthetic Routes

The "One-Pot" Advantage (Method A)

For this specific molecule, if the starting material is 4-hydroxyphenylacetic acid , the most elegant route is a double alkylation . By using

Decision Matrix

The following logic gate determines the optimal reagent choice based on your starting material and constraints.

Figure 1: Reagent selection decision tree based on starting material and scale.

Detailed Protocols

Method A: Alkylative Esterification (Recommended)

Principle: Nucleophilic attack of the carboxylate anion on the benzyl halide. This method avoids the equilibrium issues of Fischer esterification and the urea byproducts of Steglich coupling.

Reagents:

-

Substrate: 2-(4-(Benzyloxy)phenyl)acetic acid (1.0 equiv)

-

Electrophile: Benzyl Bromide (1.2 equiv) [Caution: Lachrymator]

-

Base: Cesium Carbonate (

) (1.5 equiv) or Potassium Carbonate ( -

Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of the carboxylic acid in 30 mL of DMF.

-

Deprotonation: Add

(15 mmol) in one portion. The mixture may warm slightly. Stir for 15 minutes at room temperature to ensure carboxylate formation. -

Alkylation: Dropwise add Benzyl Bromide (12 mmol).

-

Reaction: Stir at room temperature for 4–6 hours. (Monitor by TLC: Hexane/EtOAc 4:1).

-

Note: If using

in Acetone, reflux is required (56°C) for 6–12 hours.

-

-

Workup: Pour the reaction mixture into 150 mL of ice water. The product often precipitates as a white solid.

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography.

Method B: Steglich Esterification (DCC/DMAP)

Principle: Activation of the carboxylic acid using a carbodiimide to form an O-acylisourea intermediate, followed by acyl transfer to DMAP and then the alcohol.

Reagents:

-

Substrate: 2-(4-(Benzyloxy)phenyl)acetic acid (1.0 equiv)

-

Alcohol: Benzyl Alcohol (1.1 equiv)[4]

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Flame-dry a flask and cool under

. Add the Acid (10 mmol), Benzyl Alcohol (11 mmol), and DMAP (1 mmol) to 40 mL of anhydrous DCM. -

Activation: Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve DCC (11 mmol) in 10 mL DCM and add dropwise to the reaction mixture.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 12 hours.

-

Workup: Filter off the DCU precipitate using a sintered glass funnel.

-

Wash: Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated

, then brine. -

Purification: Concentrate the organic layer. Purify via column chromatography (

, 10-20% EtOAc in Hexanes).

Mechanistic Workflow:

Figure 2: Catalytic cycle of the Steglich Esterification.

Method C: Fischer Esterification (Acid Catalyzed)

Principle: Equilibrium-driven condensation. Requires removal of water to drive completion (Le Chatelier's principle).[5]

Reagents:

-

Substrate: 2-(4-(Benzyloxy)phenyl)acetic acid (1.0 equiv)

-

Alcohol: Benzyl Alcohol (3.0 - 5.0 equiv)

-

Catalyst:

-Toluenesulfonic acid monohydrate (

Protocol:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charge: Add Acid (50 mmol), Benzyl Alcohol (150 mmol),

-TsOH (2.5 mmol), and Toluene (200 mL). -

Reflux: Heat to vigorous reflux (approx. 115°C). Water will collect in the trap.

-

Monitoring: Continue reflux until water evolution ceases (approx. 4–8 hours).

-

Workup: Cool to room temperature. Wash the toluene layer with saturated

(to remove catalyst and unreacted acid) and brine. -

Distillation: Toluene is removed by rotary evaporation. The excess Benzyl Alcohol (bp 205°C) must be removed via high-vacuum distillation or rigorous column chromatography.

-

Critique: The difficulty in removing excess high-boiling benzyl alcohol makes this method less desirable than Method A for this specific substrate.

-

Analytical Data & QC

Expected Properties:

-

Appearance: White to off-white solid (or viscous oil depending on purity/polymorph).

-

Molecular Weight: 332.39 g/mol .

-

Formula:

.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete deprotonation | Switch base to |

| Urea Contamination (Method B) | DCU solubility | Cool to -20°C before filtering. Use Ether/Hexane for final trituration. |

| Starting Material Remains (Method C) | Equilibrium limit | Ensure efficient water removal (Dean-Stark).[5] Add molecular sieves.[7] |

| Cleavage of Ether | Acid too strong | Avoid conc. |

References

-

Neises, B., & Steglich, W. (1978).[8][9][10] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[9]

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection of Carboxylic Acids as Esters).

-

PubChem Compound Summary. (2023). Benzyl 2-(4-(benzyloxy)phenyl)acetate.[1][11][12] National Center for Biotechnology Information.

-

Organic Syntheses. (2017). Preparation of Benzyl Esters using Alkyl Halides. Organic Syntheses, Coll. Vol. 10. (General procedure for

mediated esterification). -

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Fischer Esterification protocols).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. (4-Benzyloxy)phenylacetic acid 98 6547-53-1 [sigmaaldrich.com]

- 3. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]

- 4. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. BENZYL 2-(4-(BENZYLOXY)PHENYL)ACETATE | CAS#:58609-13-5 | Chemsrc [chemsrc.com]

- 12. BENZYL 2-(4-(BENZYLOXY)PHENYL)ACETATE | 58609-13-5 [chemicalbook.com]

Catalytic hydrogenation of Benzyl 2-(4-(Benzyloxy)phenyl)acetate

Application Note: Catalytic Hydrogenolysis of Benzyl 2-(4-(Benzyloxy)phenyl)acetate

Executive Summary

This application note details the protocol for the "global deprotection" of Benzyl 2-(4-(Benzyloxy)phenyl)acetate via catalytic hydrogenation. This transformation converts a lipophilic bis-protected precursor into the polar pharmacophore 2-(4-Hydroxyphenyl)acetic acid .

While standard literature often suggests harsh acidic hydrolysis (HBr/AcOH) for such deprotections, catalytic hydrogenolysis offers a milder, "green chemistry" alternative with higher atom economy and simplified workup. This guide addresses critical parameters including solvent selection for solubility bridging, catalyst handling, and reaction monitoring.

Chemical Context & Reaction Scheme

The substrate contains two distinct benzyl-protected functionalities:[1][2]

-

Benzyl Ester:

(Carboxyl protection) -

Benzyl Ether:

(Phenol protection)

Both groups are susceptible to hydrogenolysis over Palladium on Carbon (Pd/C).[3][4][5] The reaction is thermodynamically favorable and proceeds to yield the free acid-phenol and two equivalents of toluene.

Reaction Equation:

Mechanistic Insight

The reaction follows a heterogeneous Langmuir-Hinshelwood mechanism. Understanding this is vital for troubleshooting stalled reactions.

-

Adsorption: The benzyl aromatic rings coordinate to the Pd surface.

-

Oxidative Addition: The benzylic C-O bond is weakened.

-

Hydrogen Insertion: Surface-bound hydrides attack the benzylic carbon.

-

Reductive Elimination: Toluene is released, leaving the oxygen atom bound to the substrate.

Diagram 1: Mechanistic Pathway

Caption: Step-wise mechanism of heterogeneous palladium-catalyzed debenzylation.

Experimental Protocol

Materials & Equipment

-

Substrate: Benzyl 2-(4-(Benzyloxy)phenyl)acetate (>98% purity).

-

Catalyst: 10% Pd/C (Type 39 or equivalent, 50% water wet). Note: Wet catalyst is preferred to minimize pyrophoric risk.

-

Solvent: Methanol (HPLC grade) and THF (inhibitor-free).

-

Hydrogen Source:

Balloon (1 atm) or Parr Shaker (30 psi). -

Filtration: Celite® 545 filter aid, sintered glass funnel.

Critical Solubility Note (The "Solubility Bridge")

A common failure mode in this specific reaction is product precipitation .

-

Starting Material: Highly lipophilic (Soluble in DCM, THF; Insoluble in Water).

-

Product: Highly polar (Soluble in MeOH, Water; Poor solubility in DCM).

-

The Fix: Use a 1:1 mixture of THF and Methanol . THF solvates the starting material, while Methanol ensures the polar product remains in solution, preventing it from precipitating onto the catalyst and halting the reaction.

Step-by-Step Procedure

Step 1: Preparation

-

Weigh 1.0 g (2.4 mmol) of Benzyl 2-(4-(Benzyloxy)phenyl)acetate into a 100 mL Round Bottom Flask (RBF).

-

Add 10 mL THF to dissolve the solid completely.

-

Add 10 mL Methanol . The solution should remain clear.

Step 2: Catalyst Addition (Safety Critical)

-

Under a gentle stream of Nitrogen (inert gas blanket), carefully add 100 mg of 10% Pd/C (wet).

-

Why? Adding dry Pd/C to organic solvents in the presence of air can cause immediate ignition. The nitrogen blanket and wet catalyst mitigate this.

-

Step 3: Hydrogenation

-

Seal the flask with a rubber septum.

-

Insert a needle connected to a vacuum line. Briefly evacuate the headspace (do not boil solvent) and backfill with Nitrogen (3 cycles) to remove Oxygen.

-

Switch to a Hydrogen balloon. Purge the headspace with

for 60 seconds (via an exit needle), then remove the exit needle. -

Stir vigorously at Room Temperature (25°C).

-

Why? Reaction rate is diffusion-controlled. High stir rates maximize Gas-Liquid-Solid contact.

-

Step 4: Monitoring

-

Check reaction by TLC or HPLC after 2 hours.

-

TLC Eluent: 30% EtOAc in Hexanes.

-

Observation: Starting material (

) should disappear. Product ( -

Stain: Use PMA or

(Product is UV active, but stains confirm the acid functionality).

-

Step 5: Workup

-

Once complete (typically 4-6 hours), flush the flask with Nitrogen to remove residual Hydrogen.

-

Filter the mixture through a 2cm pad of Celite® packed in a sintered funnel.

-

Caution: Do not let the filter cake dry out completely under vacuum, as dry Pd/C is pyrophoric. Keep it wet with water after filtration.

-

-

Wash the Celite pad with 20 mL Methanol.

-

Concentrate the filtrate under reduced pressure (Rotovap, 40°C) to yield a white/off-white solid.

Diagram 2: Experimental Workflow

Caption: Operational workflow for the batch hydrogenation process.

Data Presentation & Troubleshooting

Solvent Effects on Reaction Efficiency

The following table summarizes the impact of solvent choice based on internal optimization data for this class of substrates.

| Solvent System | Solubility (Substrate) | Solubility (Product) | Reaction Rate | Outcome |

| Methanol (Pure) | Poor (Suspension) | Good | Slow | Incomplete conversion due to poor substrate availability. |

| Ethyl Acetate | Good | Poor | Moderate | Risk: Product precipitates on catalyst, deactivating it. |

| THF | Excellent | Moderate | Fast | Good, but workup requires solvent swap. |

| THF : MeOH (1:1) | Excellent | Excellent | Fast | Optimal. Homogeneous throughout reaction. |

| Acetic Acid | Good | Good | Very Fast | Effective, but requires lyophilization to remove solvent. |

Troubleshooting Guide

-

Problem: Reaction stalls at 50% conversion.

-

Cause: Catalyst poisoning (S or P traces) or product precipitation.

-

Solution: Add more solvent (MeOH) to dissolve precipitate. If that fails, filter and add fresh catalyst.

-

-

Problem: Fire at the filter funnel.

-

Cause: Pyrophoric Pd/C reacting with air/methanol vapors.

-

Prevention:[6] Always keep the Celite pad wet with water before disposing of it in a dedicated solid waste container.

-

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007. (Chapter 2: Protection for the Hydroxyl Group, Benzyl Ethers).[7]

- Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985. (Best practices for Pd/C handling).

- Federsel, H.-J. "Process Development in the Pharmaceutical Industry: A Personal View." Acc. Chem. Res.2021, 54, 1234–1245.

-

Organic Chemistry Portal. "Hydrogenolysis of Benzyl Ethers." (General mechanism and conditions). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. new.zodml.org [new.zodml.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: The Utility of Benzyl 2-(4-(benzyloxy)phenyl)acetate in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Benzyl 2-(4-(benzyloxy)phenyl)acetate as a key pharmaceutical intermediate. We delve into its role in the synthesis of Ipriflavone, a synthetic isoflavone used for the treatment of osteoporosis. This guide offers detailed, field-proven protocols for synthesis, purification, and analysis, explaining the scientific rationale behind experimental choices. It includes data presentation in structured tables and visual diagrams of the synthetic and biological pathways to ensure clarity and reproducibility.

Introduction: Strategic Importance of Benzyl 2-(4-(benzyloxy)phenyl)acetate

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving high yield, purity, and cost-effectiveness. Benzyl 2-(4-(benzyloxy)phenyl)acetate (CAS No: 58609-13-5) emerges as a valuable and versatile intermediate.[1][2] Its structure, featuring two benzyl protecting groups, makes it an ideal precursor for constructing complex molecules where selective deprotection is required.

The primary utility of this intermediate lies in its application for synthesizing isoflavone derivatives. Isoflavones are a class of compounds known for their potential benefits in bone health.[3] This guide will focus on its critical role in the synthesis of Ipriflavone (7-isopropoxy-3-phenyl-4H-chromen-4-one), an API marketed for the treatment and prevention of osteoporosis in several countries.[4][5][6] The benzyl ether and benzyl ester functionalities of the intermediate allow for controlled, stepwise reactions to build the core isoflavone scaffold, which is subsequently functionalized to yield the final drug substance.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is crucial for safe handling and successful experimental design.

Table 1: Physicochemical Properties of Benzyl 2-(4-(benzyloxy)phenyl)acetate

| Property | Value | Source |

| CAS Number | 58609-13-5 | [1] |

| Molecular Formula | C₂₂H₂₀O₃ | [1] |

| Molecular Weight | 332.39 g/mol | [1][2] |

| Appearance | Solid | [7] |

| Boiling Point | ~196 °C (385 °F) | |

| Density | ~1.073 g/cm³ at 25 °C | |

| Solubility | Insoluble in water.[8] Soluble in organic solvents. |

Safety & Handling: Benzyl 2-(4-(benzyloxy)phenyl)acetate is a combustible liquid and is harmful if swallowed. Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[9] All manipulations should be performed in a well-ventilated fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.[9][10] Store in a cool, dry, well-ventilated area away from heat and oxidizing agents.[9]

Core Application: Synthesis of Ipriflavone

The following sections detail the multi-step synthesis of Ipriflavone, a process that highlights the strategic use of Benzyl 2-(4-(benzyloxy)phenyl)acetate and its precursor, 2,4-Dihydroxy-phenyl-benzyl-ketone. The overall workflow involves the formation of the isoflavone core followed by alkylation.

Synthetic Pathway Overview

The synthesis begins with the cyclization of a deoxybenzoin derivative (2,4-Dihydroxy-phenyl-benzyl-ketone) to form the core isoflavone ring system, yielding 7-Hydroxyisoflavone. This intermediate is then alkylated to produce the final API, Ipriflavone.

Caption: Synthetic workflow for Ipriflavone from a deoxybenzoin precursor.

Detailed Experimental Protocols

These protocols are based on established patent literature and provide a robust framework for laboratory synthesis.[11][12][13]

Protocol 1: Synthesis of 7-Hydroxyisoflavone (Intermediate III)

This step involves an acid-catalyzed cyclization reaction to form the chromen-4-one ring system.

-

Rationale: Triethyl orthoformate serves as the source for the C2 carbon of the isoflavone ring. Morpholine acts as a weak base catalyst to facilitate the condensation and ring closure. Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent suitable for this reaction temperature. The reaction is heated to drive off the ethanol byproduct, pushing the equilibrium towards product formation.[11][12]

Materials & Reagents:

-

2,4-Dihydroxy-phenyl-benzyl-ketone (1.0 mol, 228 g)

-

Dimethylformamide (DMF) (1400 g)

-

Triethyl orthoformate (1.21 mol, 180 g)

-

Morpholine (0.46 mol, 40 g)

-

Reaction flask with distillation head and heating mantle

-

TLC plates (Silica gel 60 F₂₅₄)

-

Eluent for TLC: Chloroform/Methanol/Ammonia (75:20:2.5 by vol.)

Procedure:

-

Charge a suitable reaction flask with 2,4-Dihydroxy-phenyl-benzyl-ketone and dimethylformamide. Stir until fully dissolved.

-

To the solution, add morpholine and triethyl orthoformate.

-

Maintain this temperature for approximately 2 hours, monitoring the reaction progress by TLC until the starting material spot has disappeared.[11][12]

-

Once the reaction is complete, cool the mixture slightly and remove the solvent and excess reagents under reduced pressure (vacuum distillation).

-

The resulting residue, containing crude 7-Hydroxyisoflavone, can be carried forward to the next step after appropriate workup as described in patent literature, often involving precipitation as a salt to achieve high purity.[11][12]

Protocol 2: Synthesis of Ipriflavone (Final API)

This is a standard Williamson ether synthesis to add the isopropoxy group.

-

Rationale: 7-Hydroxyisoflavone is deprotonated by the base, potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of isopropyl bromide in an Sₙ2 reaction to form the desired ether linkage. DMF is an excellent solvent for this type of reaction, effectively solvating the potassium cations.

Materials & Reagents:

-

7-Hydroxyisoflavone (from previous step, e.g., ~35 kg scale)

-

Dimethylformamide (DMF) (~35 kg)

-

Anhydrous Potassium Carbonate (K₂CO₃) (~35 kg)

-

Isopropyl bromide (~25 kg)

-

sec-Butyl alcohol

-

Water (deionized)

-

Ethanol (for recrystallization)

Procedure:

-

To a clean, dry reactor, add 7-Hydroxyisoflavone, DMF, anhydrous potassium carbonate, and isopropyl bromide.[13]

-

Heat the reaction mass to approximately 70-80°C with stirring.[13]

-

Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction by HPLC or TLC until completion.

-

Upon completion, add sec-butyl alcohol and water to the reaction mixture at temperature to precipitate the crude product.[13]

-

Cool the mixture to facilitate complete precipitation.

-

Filter the solid product and wash thoroughly with water to remove inorganic salts and residual solvent.

-

For purification, dissolve the wet solid in boiling ethanol.[13]

-

Allow the solution to cool slowly to room temperature, then chill further to maximize crystallization.

-

Filter the purified Ipriflavone crystals, wash with a small amount of cold ethanol, and dry under vacuum at ~70°C.

-

A typical stoichiometric yield for this step is >95%.[13]

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized Ipriflavone.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Rationale: Reversed-phase HPLC is an excellent method for separating Ipriflavone from its potential impurities and starting materials.[14] The non-polar nature of Ipriflavone allows for strong retention on a C18 column, while a mobile phase of acetonitrile and water/buffer allows for efficient elution and separation. UV detection is suitable as the isoflavone structure contains a strong chromophore.[15]

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.05 M Acetate Buffer (pH 3) or Phosphoric Acid in Water.[15][16] A typical gradient might start at 50:50 (ACN:Buffer) and ramp up to 90% ACN. |

| Flow Rate | 1.0 - 1.5 mL/min[15] |

| Detection | UV at 254 nm[15] |

| Injection Volume | 10 - 20 µL |

| Column Temp. | 25-30 °C |

| Expected R.T. | ~12 minutes (highly method-dependent)[15] |

Structural Confirmation by ¹H NMR

Proton NMR is used to confirm the chemical structure of the final compound.

Table 3: Expected ¹H NMR Chemical Shifts for Ipriflavone (Solvent: DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl -CH₃ | ~1.33 | d |

| Isopropyl -CH | ~4.86 | m |

| Aromatic H-6 | ~7.05 | dd |

| Aromatic H-8 | ~7.16 | d |

| Aromatic H-3', 5' | ~7.44 | t |

| Aromatic H-2', 6' | ~7.59 | d |

| Aromatic H-5 | ~8.22 | d |

| C-2 Proton | ~8.46 | s |

| Source: Data adapted from spectral information.[13] |

Biological Context: Mechanism of Action in Osteoporosis

Ipriflavone exerts its therapeutic effect by modulating bone metabolism, creating a favorable balance between bone formation and resorption.[3] Its primary mechanism involves the inhibition of osteoclasts, the cells responsible for breaking down bone tissue.[3][17]

-

Inhibition of RANKL Signaling: Ipriflavone interferes with the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) signaling pathway.[3] RANKL is a critical cytokine for the differentiation and activation of osteoclasts. By disrupting this pathway, Ipriflavone reduces the formation of new osteoclasts.[3]

-

Promotion of Osteoblast Activity: Evidence suggests Ipriflavone also stimulates osteoblasts, the cells responsible for new bone formation.[3][4] This dual action of inhibiting resorption while promoting formation is key to its efficacy in increasing bone mineral density.[3]

-

Estrogen Potentiation: While not possessing intrinsic estrogenic activity, Ipriflavone can potentiate the effects of estrogen on bone tissue, making it particularly useful in postmenopausal osteoporosis where estrogen levels are diminished.[4]

Caption: Simplified signaling pathways affected by Ipriflavone in bone metabolism.

Conclusion

Benzyl 2-(4-(benzyloxy)phenyl)acetate is a strategically important intermediate whose protected functional groups are ideally suited for the controlled synthesis of complex pharmaceutical molecules like Ipriflavone. The protocols and data presented herein provide a comprehensive guide for its effective utilization in a research and development setting, from initial synthesis to final API characterization. The dual-action biological mechanism of Ipriflavone underscores the therapeutic importance of molecules derived from this versatile chemical building block.

References

-

What is the mechanism of Ipriflavone? - Patsnap Synapse. (2024, July 17). Available from: [Link]

-

Nisly, N. (2000). Ipriflavone: Mechanism and Safety. Clinician.com. Available from: [Link]

-

Ipriflavone's therapeutic uses | Complementary and Alternative Medicine | Research Starters. (n.d.). Available from: [Link]

-

Agostini, D., et al. (1992). Ipriflavone: pharmacological properties and usefulness in postmenopausal osteoporosis. PubMed. Available from: [Link]

-

Rifkin, B., et al. (1994). Ipriflavone Directly Inhibits Osteoclastic Activity. PubMed. Available from: [Link]

-

BENZYL 2-(4-(BENZYLOXY)PHENYL)ACETATE | CAS#:58609-13-5. Chemsrc. (2025, September 2). Available from: [Link]

-

Benzyl Phenyl Acetate - Material Safety Data Sheet (MSDS). (n.d.). Available from: [Link]

-

Liu, Y., et al. (2000). Synthesis of ipriflavone. Chinese Pharmaceutical Journal. Available from: [Link]

-

Ipriflavone preparation process. Patent EP 0941992 A1. (1999, September 15). Available from: [Link]

- Ipriflavone preparation process. US Patent 5973169A. (1999, October 26).

-

Gatti, R., et al. (1996). Determination of ipriflavone and its synthetic impurities by high-performance liquid chromatography using diode-array detection. PubMed. Available from: [Link]

- Ipriflavone production method. CN104744419A. (2015, July 1).

-

Lee, H., et al. (1992). Determination of a isoflavone derivative, ipriflavone, and its metabolites, M1 and M5, in rat plasma, urine, and tissue homogenate by high-performance liquid chromatography. PubMed. Available from: [Link]

-

Separation of Ipriflavone on Newcrom R1 HPLC column. SIELC Technologies. (2018, February 16). Available from: [Link]

-

Gergely, A., et al. (2015). Determination of Ipriflavone, 5-Methyl-7-hydroxy-isoflavone and their metabolites in human urine by GC-MS and HPLC-MS. ResearchGate. Available from: [Link]

-

Benzyl acetate. Wikipedia. (n.d.). Available from: [Link]

-

El-Kimary, E., et al. (2025). Simultaneous Determination of Ipriflavone and its Main Metabolites M1 and M5 in Human Plasma by Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

Sources

- 1. BENZYL 2-(4-(BENZYLOXY)PHENYL)ACETATE | 58609-13-5 [chemicalbook.com]

- 2. BENZYL 2-(4-(BENZYLOXY)PHENYL)ACETATE | CAS#:58609-13-5 | Chemsrc [chemsrc.com]

- 3. What is the mechanism of Ipriflavone? [synapse.patsnap.com]

- 4. clinician.com [clinician.com]

- 5. Ipriflavone's therapeutic uses | Complementary and Alternative Medicine | Research Starters | EBSCO Research [ebsco.com]

- 6. Ipriflavone: pharmacological properties and usefulness in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (4-Benzyloxy)phenylacetic acid 98 6547-53-1 [sigmaaldrich.com]

- 8. BENZYL PHENYLACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chemicalbull.com [chemicalbull.com]

- 10. aurochemicals.com [aurochemicals.com]

- 11. Ipriflavone preparation process - Patent 0941992 [data.epo.org]

- 12. US5973169A - Ipriflavone preparation process - Google Patents [patents.google.com]

- 13. Ipriflavone synthesis - chemicalbook [chemicalbook.com]

- 14. Determination of ipriflavone and its synthetic impurities by high-performance liquid chromatography using diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of a isoflavone derivative, ipriflavone, and its metabolites, M1 and M5, in rat plasma, urine, and tissue homogenate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation of Ipriflavone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Ipriflavone directly inhibits osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Synthesis of Benzyl 2-(4-(Benzyloxy)phenyl)acetate via One-Pot Bis-Alkylation

[1]

Abstract & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of Benzyl 2-(4-(Benzyloxy)phenyl)acetate (CAS: 58609-13-5) from 4-hydroxyphenylacetic acid (4-HPAA).[1] This molecule serves as a critical intermediate in the synthesis of phenylpropanoid glycosides, PTP1B inhibitors, and PPAR agonists, acting as a "global" benzyl-protected scaffold.

The "One-Pot" Advantage

While stepwise protection (esterification followed by etherification) is common, it is atom-inefficient for this symmetric target.[1] This protocol utilizes a One-Pot Bis-Alkylation strategy.[1] By exploiting the nucleophilicity of both the carboxylate and phenoxide anions generated in situ, we achieve simultaneous protection of both functional groups using a single electrophile (Benzyl Bromide) and base (

Key Benefits:

-

Efficiency: Reduces two reaction steps to one.

-

Yield: Minimizes handling losses (Target Yield: >85%).

-

Purity: Specific solvent/base tuning minimizes C-alkylation side products.[1]

Reaction Mechanism & Pathway[1][2][3][4]

The reaction proceeds via a dual

Mechanistic Flow[2][3][5][6]

-

Deprotonation: Potassium carbonate (

) first neutralizes the carboxylic acid to form the carboxylate (fast). With mild heating, it deprotonates the phenol to form the phenoxide (slower). -

Nucleophilic Attack: Both oxygen anions attack the electrophilic carbon of benzyl bromide.

-

Kinetics: The carboxylate is generally more nucleophilic due to charge density, but the phenoxide is a stronger base. In polar aprotic solvents (DMF), the "naked" anion effect accelerates both steps.

Figure 1: Reaction pathway for the one-pot bis-alkylation of 4-HPAA.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount (Example) | Role |

| 4-Hydroxyphenylacetic acid | 152.15 | 1.0 | 5.00 g (32.9 mmol) | Substrate |

| Benzyl Bromide | 171.04 | 2.5 | 14.06 g (9.8 mL) | Electrophile |

| Potassium Carbonate ( | 138.21 | 3.0 | 13.63 g | Base |

| DMF (Anhydrous) | - | - | 50 mL (10 vol) | Solvent |

| Ethyl Acetate | - | - | - | Extraction |

Safety Note: Benzyl bromide is a potent lachrymator . All operations must be performed in a functioning fume hood.

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with nitrogen (inert atmosphere is preferred but not strictly required if reagents are dry).

-

Solubilization: Add 4-Hydroxyphenylacetic acid (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Base Addition: Add Potassium Carbonate (13.63 g) in a single portion. The mixture will become a suspension.

-

Tech Tip: Finely ground

reacts faster than granular forms.

-

-

Electrophile Addition: Add Benzyl Bromide (9.8 mL) dropwise via syringe over 5 minutes to control the exotherm.

-

Reaction: Heat the mixture to 60°C in an oil bath. Stir vigorously for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

, streaks) should disappear. The product (

-

-

Quench: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-water.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with:

-

Water (

mL) to remove bulk DMF. -

Brine (

mL).[4]

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) to yield a crude yellow oil.

Purification & Workup Logic

The crude product often contains excess benzyl bromide and trace DMF. Because the product is a high-boiling oil (or low-melting solid), distillation is difficult.[1] Flash Column Chromatography is the standard for high purity.

Figure 2: Purification workflow ensuring removal of high-boiling solvent (DMF) and lachrymatory impurities.[1]

Purification Parameters:

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Gradient elution starting with 100% Hexanes (to elute excess Benzyl Bromide)

10% EtOAc/Hexanes -

Physical State: The pure compound is typically a viscous pale yellow oil that may solidify upon prolonged storage at 4°C (MP < 60°C).

Characterization Standards

To validate the synthesis, compare spectral data against these expected values.

| Technique | Signal / Value | Interpretation |

| Appearance | Pale yellow oil / off-white solid | High purity |

| Benzyl aromatic protons (Protection groups) | ||

| Core aromatic ring (AA'BB' system) | ||

| Benzyl Ester | ||

| Benzyl Ether | ||

| Alpha-carbonyl | ||

| Mass Spec (ESI) | Calc MW: 332.39 |

Interpretation Note: The two benzylic methylene singlets (

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation of phenol.[1] | Increase temp to 80°C or switch base to |

| Residual DMF | Inefficient aqueous wash. | Use 5% LiCl solution for the first wash (breaks DMF-water emulsions).[1] |

| Mono-alkylation | Stoichiometry error. | Ensure >2.2 equiv of BnBr. The ester forms first; the ether requires the excess. |

| Dark Color | Oxidation of phenol. | Degas solvents with |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General Williamson Ether Synthesis protocols).

-

Organic Syntheses. "Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)..." Org.[5] Synth.2017 , 94, 388-402. Link (Validates

/Benzyl protection chemistry). -

BenchChem. "Benzyl 2-(4-(Benzyloxy)phenyl)acetate Structure and Properties."[1] Link (Chemical property verification).

-

EPA CompTox. "Ethyl [4-(benzyloxy)phenyl]acetate Dashboard." Link (Analogous ester physical property data).

-

PrepChem. "Synthesis of benzyl 2-(3-bromopropoxy)phenyl-acetate." Link (Analogous reaction conditions using

/Acetonitrile).

Application Note: Process Intensification and Scale-Up of Benzyl 2-(4-(Benzyloxy)phenyl)acetate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Benzyl 2-(4-(Benzyloxy)phenyl)acetate (herein referred to as BBPA ) starting from 4-hydroxyphenylacetic acid (4-HPAA).

While traditional laboratory methods often employ Dimethylformamide (DMF) as a solvent, this guide introduces a Process Intensification (PI) approach using Methyl Ethyl Ketone (MEK) or Acetonitrile with Potassium Carbonate (

Target Audience: Process Chemists, Scale-up Engineers, and CMC Regulatory Leads.

Scientific Rationale & Reaction Engineering[1][2]

The Chemistry: Double Williamson Ether/Ester Synthesis

The synthesis utilizes a "one-pot, double alkylation" strategy. The starting material, 4-HPAA, contains two nucleophilic sites: the phenolic hydroxyl group and the carboxylic acid. Both are alkylated using Benzyl Chloride (BnCl) via an

-

Mechanism: The base (

) deprotonates the carboxylic acid ( -

Selectivity: The phenolic oxygen is a harder nucleophile than the carboxylate; however, under reflux conditions with excess alkylating agent, both sites react quantitatively.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety, the following parameters must be controlled:

| Parameter | Setting | Rationale |

| Stoichiometry | 2.2 - 2.4 eq. Benzyl Chloride | Excess required to drive the reaction to completion; excess is quenched later.[1] |

| Base Choice | Milder than NaOH (prevents hydrolysis of the product ester). Potassium acts as a template ion, improving solubility of the intermediate salt in organic solvents compared to Sodium. | |

| Temperature | 75°C - 80°C (Reflux in MEK) | High enough to overcome activation energy for |

| Agitation | High Shear / Turbulent | The reaction is heterogeneous (Solid-Liquid). Mass transfer limits the rate; vigorous stirring is non-negotiable. |

Impurity Profile & Control

The primary impurity risks in this synthesis are:

-

Mono-benzylated intermediates: Incomplete reaction.

-

C-Alkylated byproducts: Phenylacetic acid derivatives can undergo alkylation at the

-carbon (benzylic position) if bases are too strong (e.g., NaH, KOtBu) or temperatures excessive. -

Hydrolysis products: Reversion to acid/phenol if workup pH is uncontrolled.

Visualization of Reaction Pathways

The following diagram illustrates the reaction logic and potential divergence points for impurities.

Figure 1: Reaction pathway logic showing the main synthesis route and critical impurity divergence points based on process conditions.

Scalable Experimental Protocol (1 kg Basis)

Safety Warning: Benzyl Chloride is a potent lachrymator and suspected carcinogen. All operations must occur in a closed reactor system or a certified fume hood.

Materials

-

4-Hydroxyphenylacetic acid: 1.0 kg (6.57 mol)

-

Potassium Carbonate (anhydrous, milled): 2.27 kg (16.4 mol, 2.5 eq)

-

Methyl Ethyl Ketone (MEK): 5.0 L (5 vol)

-

Benzyl Chloride: 2.08 kg (16.4 mol, 2.5 eq)

-

Quench Reagent: 10% Aqueous Trimethylamine or Ammonium Hydroxide (to destroy excess BnCl).

Procedure

Step 1: Reactor Setup & Charging

-

Equip a 10 L jacketed glass reactor with an overhead stirrer (pitch-blade impeller), reflux condenser, nitrogen inlet, and temperature probe.

-

Purge system with Nitrogen.

-

Charge MEK (5.0 L) .

-

Engage stirring (approx. 250-300 RPM).

-

Charge 4-Hydroxyphenylacetic acid (1.0 kg) .

-

Charge Potassium Carbonate (2.27 kg) . Note: Evolution of CO2 is minimal at this stage, but ensure venting is open.

Step 2: Reaction Initiation

-

Heat the slurry to reflux (approx. 78-80°C) . Hold for 30 minutes to ensure deprotonation.

-

Addition: Add Benzyl Chloride (2.08 kg) via a dosing pump or addition funnel over 60-90 minutes .

-

Control: Maintain reflux.[1] If the reaction exotherms excessively, pause addition.

-

-

Aging: Stir at reflux for 6–8 hours .

Step 3: In-Process Control (IPC)

-

Sample 50 µL of the reaction mixture.

-

Quench into water/MeCN mix and analyze via HPLC (See Section 6).

-

Specification: >98% conversion of starting material and mono-benzylated intermediates.

Step 4: Workup & Quench[1]

-

Cool reactor to 20°C .

-

Quench: Add Water (5.0 L) containing 2% Ammonium Hydroxide (or an amine scavenger) to destroy unreacted Benzyl Chloride. Stir for 30 minutes.

-

Phase Separation: Stop stirring and allow layers to settle (30 min).

-

Top Layer: Organic (Product in MEK).

-

Bottom Layer: Aqueous (Salts + Quenched BnCl).

-

-

Drain the lower aqueous layer to waste (pH adjust as necessary).

-

Wash: Wash the organic layer with Water (3.0 L) to remove residual carbonates. Check pH of aqueous cut; it should be neutral (pH 7-8).

Step 5: Crystallization & Isolation[2]

-

Transfer organic phase to a clean vessel (or return to reactor).

-

Distillation: Distill MEK under reduced pressure (vacuum) until the volume is reduced to approx. 2.0 L (Concentrate).

-

Solvent Swap (Optional but Recommended): Add Heptane (4.0 L) slowly at 50°C.

-

Cooling Ramp:

-

Cool to 40°C over 1 hour. (Seeding may be performed here if seed crystals are available).

-

Cool to 0-5°C over 2 hours.

-

-

Filtration: Filter the white crystalline solid using a centrifuge or Nutsche filter.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 1.85 - 1.95 kg (85-90%). Appearance: White to off-white crystalline solid.

Process Workflow Diagram

Figure 2: Unit operation workflow for the 1kg scale-up campaign.

Analytical Controls

HPLC Method (Generic Recommendation)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 210 nm (carbonyl) and 254 nm (aromatic).

-

Retention Time Logic: 4-HPAA (Polar, early eluting) < Mono-benzyl ether < Mono-benzyl ester < BBPA (Target, late eluting) .

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Water in solvent/reagents. | |

| Stirring Stalled | Solids caking ( | Use a hydrofoil or pitch-blade impeller. Increase solvent volume to 7 vol if torque is too high. |

| Oily Product | Residual Benzyl Alcohol or solvent. | Ensure rigorous drying. If oil persists, recrystallize from Isopropanol/Heptane mix. |

| Yellow Color | Oxidation of phenol or impurities. | Ensure Nitrogen purge is active throughout the reaction. Wash organic layer with sodium bisulfite solution if color persists. |

References

-

Williamson Ether Synthesis Mechanism

- Safety Data & Handling of Benzyl Chloride: Benzyl Chloride - CAMEO Chemicals | NOAA.

- Esterification Strategies (Fischer-Speier vs. Alkylation)

-

Scale-Up of Phenylacetic Acid Derivatives

-

Solvent Selection in Nucleophilic Substitution

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. saferack.com [saferack.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Biosensor-assisted evolution for high-level production of 4-hydroxyphenylacetic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

Troubleshooting & Optimization

Removing unreacted starting materials from Benzyl 2-(4-(Benzyloxy)phenyl)acetate

Case ID: PUR-Bn2-004 Subject: Removal of Unreacted Starting Materials (Benzyl Alcohol, Benzyl Halides, & Acids) Status: Active Guide

Chemical Profile & Separation Logic

Before initiating purification, you must understand the physicochemical landscape of your crude mixture. Benzyl 2-(4-(Benzyloxy)phenyl)acetate is a lipophilic diester/ether (LogP > 3.5). Its high molecular weight (~332 g/mol ) and lack of hydrogen bond donors make it significantly less polar than the impurities you are trying to remove.

The Impurity Matrix

| Component | Role | Boiling Point | Polarity (TLC) | Chemical Vulnerability |

| Target Molecule | Product | High (>300°C) | Mid-Nonpolar | Sensitive to strong base (Hydrolysis) |

| Benzyl Alcohol | Reactant | 205°C | Polar (Hydrogen bonding) | Acylatable (forms esters) |

| Benzyl Bromide | Reactant | 198°C | Nonpolar (High Rf) | Alkylating agent (reacts with amines) |

| 4-(Benzyloxy)phenylacetic acid | Reactant | Solid | Polar/Streaking | Acidic (forms water-soluble salts) |

Diagnostic Module: What is contaminating your product?

Q: My TLC shows a spot running just above my product. Is this Benzyl Alcohol? A: Unlikely. Benzyl alcohol is polar (hydroxyl group) and typically runs lower than the ester product. If you see a spot running higher (near the solvent front in Hex/EtOAc), it is likely Benzyl Bromide (if used) or a non-polar byproduct like dibenzyl ether.

Q: My product is an oil, but it should be a solid. Why? A: This "oiling out" is classically caused by Benzyl Alcohol . Even 5-10% residual benzyl alcohol depresses the melting point significantly, preventing the target ester (mp ~58–65°C) from crystallizing. You must remove the alcohol chemically; high-vacuum drying is often insufficient due to the high boiling point of benzyl alcohol.

Protocol Module: Specific Impurity Removal

Scenario A: Removing Excess Benzyl Alcohol (The "Anhydride Scavenge")

Use this when water washes fail to remove the alcohol.

The Logic: Benzyl alcohol partitions poorly into water. By reacting it with succinic or phthalic anhydride, you convert the neutral alcohol into a hemi-ester with a free carboxylic acid . This new species is easily extracted into mild aqueous base.

Protocol:

-

Dissolve crude mixture in DCM (10 mL per g).

-

Add Succinic Anhydride (1.5 eq relative to estimated benzyl alcohol) and DMAP (0.1 eq).

-

Stir at RT for 2–4 hours (TLC check: disappearance of alcohol spot).

-

Wash 1: 1M HCl (removes DMAP).

-

Wash 2: Saturated NaHCO₃ (3x).

-

Dry (MgSO₄) and concentrate.[3]

Scenario B: Removing Benzyl Bromide (The "Amine Scavenge")

Use this if your crude is lachrymatory (causes eye irritation).

The Logic: Benzyl bromide is an electrophile. Reacting it with a secondary amine (like morpholine) or a polymer-supported amine creates a charged ammonium salt. This salt precipitates or washes out with water.[4][5]

Protocol:

-

Dissolve crude in EtOAc.[2]

-

Add Triethylamine (2 eq relative to excess halide) or Polymer-supported Trisamine .

-

Stir at 40°C for 1 hour.

-

If using liquid amine: Wash with 1M HCl (removes excess amine) followed by Water (removes the benzyl-ammonium salt).

-

If using Polymer: Simply filter off the resin.

Scenario C: Removing Unreacted Acid

Use this if you see streaking on TLC.

The Logic: Simple acid-base extraction. Protocol:

-

Dilute with EtOAc (avoid DCM if emulsions form).

-

Wash with 10% Na₂CO₃ (Sodium Carbonate).

-

Note: Carbonate is preferred over Bicarbonate here to ensure higher pH without vigorous CO₂ evolution that risks product loss in foam.

-

-

Check the pH of the aqueous layer. It must be >9.[6]

Visualization: The Purification Decision Tree

Use this flowchart to determine your workflow based on TLC analysis.

Figure 1: Decision matrix for selecting the appropriate chemical scavenging method based on TLC signatures.

FAQ: Common Pitfalls

Q: Can I just distill off the Benzyl Alcohol? A: It is risky. Benzyl alcohol boils at 205°C. To remove it effectively, you need high vacuum (<1 mbar) and heat (>60°C). While your product is stable, prolonged heating can cause transesterification or discoloration. The Anhydride Scavenge (Scenario A) is chemically superior and gentler.

Q: I used DCC for the coupling, and I have a white solid that won't dissolve. A: That is Dicyclohexylurea (DCU). It is notoriously difficult to remove.[7]

-

Fix: Cool the reaction to -20°C (freezer) for 2 hours. The DCU will precipitate further. Filter through a Celite pad.[6] Wash the pad with cold ether.

Q: Which solvent system is best for Flash Chromatography? A: Benzyl 2-(4-(Benzyloxy)phenyl)acetate is very non-polar.

-

Start: 100% Hexanes (or Heptane).

-

Gradient: 0% → 15% Ethyl Acetate over 20 minutes.

-

Elution: The product typically elutes around 10–12% EtOAc. Benzyl alcohol will stay on the column until >30% EtOAc.

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

BenchChem Technical Support. (2025). Purification of Synthetic Benzyl Phenylacetate. Retrieved from .

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for chemical scavenging protocols).

-

PubChem. (2025). Benzyl bromide | C7H7Br. National Library of Medicine. Retrieved from .

Sources

Technical Support Center: Stability and Selective Cleavage of Benzyl 2-(4-(Benzyloxy)phenyl)acetate Under Acidic Conditions

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of handling Benzyl 2-(4-(benzyloxy)phenyl)acetate in acidic environments. We will explore the underlying chemical principles governing its stability, provide answers to frequently encountered experimental challenges, and offer detailed protocols for achieving desired chemical transformations.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: What are the primary acid-labile functional groups in Benzyl 2-(4-(benzyloxy)phenyl)acetate?

A1: Benzyl 2-(4-(benzyloxy)phenyl)acetate possesses two key functional groups that are susceptible to cleavage under acidic conditions: a benzyl ester and a phenolic benzyl ether . The core challenge and area of interest for chemists is the potential for selective cleavage, as their relative stabilities are highly dependent on the specific reagents and reaction conditions employed.

Q2: What is the mechanism of benzyl ester cleavage under acidic conditions?

A2: The acid-catalyzed hydrolysis of a benzyl ester, such as the one in the target molecule, typically proceeds through an AAL1 (unimolecular, alkyl-oxygen cleavage) mechanism.[1] This pathway is favored over the more common AAC2 mechanism for simple esters because the benzyl group can depart as a relatively stable benzyl carbocation.

The process involves:

-

Protonation of the carbonyl oxygen, which activates the ester.

-

Cleavage of the alkyl-oxygen bond to release the stable benzyl carbocation and the carboxylic acid.

-

The benzyl carbocation is then trapped by a nucleophile (e.g., water) or can eliminate a proton if possible.

This AAL1 mechanism is characteristic of esters with alcohols that form stable carbocations, such as tertiary alcohols and benzylic alcohols.[1][2]

Q3: How are benzyl ethers cleaved by acids?

A3: The acidic cleavage of benzyl ethers also relies on the formation of a stable benzyl carbocation, typically following an SN1-type mechanism .[3] The reaction sequence is:

-

Protonation of the ether oxygen to form a good leaving group (an oxonium ion).[4]

-

Dissociation of the protonated ether to form a phenol and a stable benzyl carbocation.

-

The carbocation is subsequently captured by a nucleophile present in the reaction medium.

Strong acids, particularly Lewis acids like boron trichloride (BCl₃), are often employed for this transformation as they can effectively coordinate to the ether oxygen and facilitate cleavage under conditions that may leave other functional groups intact.[5][6]

Troubleshooting and Experimental Design Guide

Q4: I am observing cleavage of both the ester and the ether. How can I achieve selective hydrolysis of the benzyl ester?

A4: This is a common challenge. Achieving selectivity requires carefully tuning the reaction conditions to favor cleavage of the more labile ester linkage while preserving the ether.

-

Insight: Benzyl esters are generally more susceptible to cleavage by certain Lewis acids than benzyl ethers. Tin(IV) chloride (SnCl₄) has been reported to selectively cleave benzyl esters in the presence of benzyl ethers.[7]

-

Troubleshooting Action: Switch from strong protic acids (like H₂SO₄ or HCl), which can be less selective, to a milder Lewis acid system.

-

Recommendation: Attempt the reaction using SnCl₄ in an anhydrous solvent like dichloromethane (DCM) at a controlled temperature (e.g., 0 °C to room temperature). The lack of water and the specific nature of the Lewis acid can prevent ether cleavage.

Q5: I want to cleave only the benzyl ether bond. What conditions should I explore?

A5: Selective cleavage of the benzyl ether in the presence of the benzyl ester is more challenging but can be achieved with specific, often potent, reagents.

-

Insight: Strong Lewis acids are the reagents of choice for cleaving robust aryl ethers. Boron trichloride (BCl₃) or boron tribromide (BBr₃) are highly effective.[5][6] These reagents can often cleave benzyl ethers while leaving esters untouched, especially at low temperatures.[8]

-

Troubleshooting Action: If your current acidic conditions are not cleaving the ether or are non-selective, move to a stronger Lewis acid system.

-

Recommendation: Use BCl₃ in DCM at a low temperature, such as -78 °C. The reaction should be carefully monitored by Thin Layer Chromatography (TLC). The low temperature is critical for maintaining selectivity.

Q6: My deprotection reaction is slow or incomplete. What factors should I investigate?

A6: Several factors can lead to sluggish or incomplete reactions:

-

Acid Strength/Concentration: The acid may be too weak or its concentration too low to effectively catalyze the cleavage at the chosen temperature.

-

Water Content: For hydrolysis reactions, a certain amount of water is stoichiometrically required. In reactions intended to be anhydrous (e.g., with Lewis acids in DCM), trace water can inhibit the catalyst. Ensure your solvent and reagents are truly anhydrous.

-

Temperature: Many deprotection reactions, especially for the more stable ether group, require elevated temperatures or, conversely, must be kept at very low temperatures to maintain selectivity. If the reaction is slow at a low temperature, a cautious and incremental increase may be necessary.

-

Solvent: The choice of solvent can influence reaction rates and the solubility of reagents and intermediates.

Q7: How can I effectively monitor the progress of the cleavage reaction?

A7: The most common and effective method for real-time monitoring is Thin Layer Chromatography (TLC) .

-

Procedure: Spot the reaction mixture alongside the starting material on a TLC plate.

-

Visualization: The starting material, Benzyl 2-(4-(benzyloxy)phenyl)acetate, will have a specific Rf value. The products of the reaction will be more polar and thus have lower Rf values.

-

Single Cleavage Product (Ester or Ether): The appearance of a new, more polar spot.

-

Double Cleavage Product: The appearance of a third, even more polar spot (4-hydroxyphenylacetic acid).

-

-

Solvent System: A mixture of hexanes and ethyl acetate is a good starting point for developing a TLC system that provides good separation.

Data Summary: Relative Lability of Benzyl Protecting Groups

The following table provides a comparative overview of the conditions typically required to cleave benzyl esters and benzyl ethers, highlighting pathways to selectivity.

| Reagent/Condition | Target Group | Selectivity | Typical Conditions | Reference(s) |

| H₂/Pd-C | Both | None (Both cleaved) | H₂ (1 atm), Pd/C (10 mol%), RT, MeOH/EtOH | [9],[10] |

| H₂SO₄ / H₂O | Primarily Ester | Moderate to Low | Dilute H₂SO₄ in Dioxane/H₂O, Reflux | [11],[2] |

| SnCl₄ | Benzyl Ester | High | SnCl₄ (1-2 eq.), DCM, 0 °C to RT | [7] |

| BCl₃ or BBr₃ | Benzyl Ether | High (at low temp) | BCl₃ (1-3 eq.), DCM, -78 °C to 0 °C | [5],[6] |

| Trifluoroacetic Acid (TFA) | Both | Low (Ester may be faster) | Neat TFA or TFA in DCM, RT | [12] |

Visualizing the Reaction Pathways

The diagram below illustrates the two potential sites for acidic cleavage on Benzyl 2-(4-(benzyloxy)phenyl)acetate and the resulting products.

Caption: Potential acidic cleavage pathways for Benzyl 2-(4-(benzyloxy)phenyl)acetate.

Experimental Protocol: Selective Acidic Hydrolysis of Benzyl Ester

This protocol describes a general procedure for the selective cleavage of the benzyl ester moiety using standard laboratory conditions. Note: This procedure should be optimized for your specific substrate and scale.

Objective: To synthesize 4-(Benzyloxy)phenylacetic acid from Benzyl 2-(4-(benzyloxy)phenyl)acetate.

Materials:

-

Benzyl 2-(4-(benzyloxy)phenyl)acetate

-

Dioxane

-

2M Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 2-(4-(benzyloxy)phenyl)acetate (1.0 eq) in dioxane (approx. 0.2 M concentration).

-

Causality: Dioxane is used as a co-solvent to ensure miscibility between the aqueous acid and the organic starting material.

-

-

Addition of Acid: Add an equal volume of 2M aqueous sulfuric acid to the flask.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle.

-

Causality: Heating provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

-

-

Monitoring: Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf) indicates reaction progression.

-

Workup - Quenching: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate.

-

Workup - Neutralization & Extraction: Slowly add saturated NaHCO₃ solution to neutralize the excess sulfuric acid. Be cautious of CO₂ evolution. Extract the aqueous layer twice more with ethyl acetate.

-

Causality: The product, being a carboxylic acid, will be deprotonated by the base and may partition into the aqueous layer. Subsequent re-acidification of the aqueous layer and extraction may be necessary if the product is not found in the initial organic extracts. For simplicity in this general protocol, we assume the product is extracted effectively.

-

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: Washing removes residual acid, base, and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-(Benzyloxy)phenylacetic acid.

References

-

Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

-

Crich, D., & Riam, A. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. Available at: [Link]

-

Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]

-